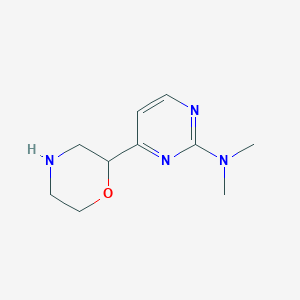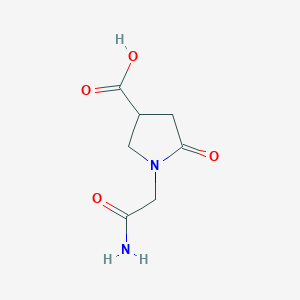
N-(6-methylpyridin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-(6-méthylpyridin-3-yl)benzamide est un composé chimique de formule moléculaire C13H12N2O. Il appartient à la famille des benzamides, caractérisée par la présence d'un groupe benzamide lié à un cycle pyridine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le N-(6-méthylpyridin-3-yl)benzamide peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction de la 6-méthyl-3-aminopyridine avec le chlorure de benzoyle en présence d'une base telle que la triéthylamine. La réaction a généralement lieu dans un solvant organique comme le dichlorométhane à température ambiante, ce qui donne le N-(6-méthylpyridin-3-yl)benzamide comme produit .
Méthodes de production industrielle
La production industrielle du N-(6-méthylpyridin-3-yl)benzamide peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de conditions réactionnelles optimisées peut améliorer l'efficacité et le rendement du composé. De plus, des techniques de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir des produits de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions
Le N-(6-méthylpyridin-3-yl)benzamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Le groupe benzamide peut subir des réactions de substitution nucléophile avec des réactifs comme l'hydroxyde de sodium ou l'ammoniac.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Hydroxyde de sodium en solution aqueuse.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques correspondants.
Réduction : Formation d'amines.
Substitution : Formation de benzamides substitués.
Applications De Recherche Scientifique
Le N-(6-méthylpyridin-3-yl)benzamide a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris l'activité antituberculeuse.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du N-(6-méthylpyridin-3-yl)benzamide implique son interaction avec des cibles moléculaires spécifiques. Par exemple, dans les applications antituberculeuses, il peut inhiber l'activité des enzymes essentielles à la survie de Mycobacterium tuberculosis. La structure du composé lui permet de se lier au site actif de l'enzyme, bloquant sa fonction et entraînant la mort des cellules bactériennes .
Mécanisme D'action
The mechanism of action of N-(6-methylpyridin-3-yl)benzamide involves its interaction with specific molecular targets. For instance, in anti-tubercular applications, it may inhibit the activity of enzymes essential for the survival of Mycobacterium tuberculosis. The compound’s structure allows it to bind to the active site of the enzyme, blocking its function and leading to the death of the bacterial cells .
Comparaison Avec Des Composés Similaires
Composés similaires
N-(6-(4-(pyrazine-2-carbonyl)pipérazine/homopipérazine-1-yl)pyridin-3-yl)benzamide : Connu pour son activité antituberculeuse.
N-(pyridin-4-yl)pyridin-4-amine : Utilisé dans l'étude des interactions moléculaires et des sciences des matériaux.
Unicité
Le N-(6-méthylpyridin-3-yl)benzamide se distingue par ses caractéristiques structurales spécifiques, qui confèrent des propriétés de liaison et une réactivité uniques. Son groupe méthyle sur le cycle pyridine améliore sa lipophilie, ce qui pourrait améliorer sa biodisponibilité et son efficacité dans les applications biologiques .
Propriétés
Formule moléculaire |
C13H12N2O |
|---|---|
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
N-(6-methylpyridin-3-yl)benzamide |
InChI |
InChI=1S/C13H12N2O/c1-10-7-8-12(9-14-10)15-13(16)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) |
Clé InChI |
GWNPFHPYBCTUMH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C=C1)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-Methylphenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B12315400.png)
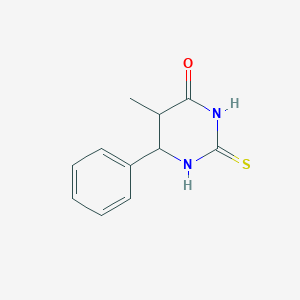

![rac-[(2R,4S)-4-methylpiperidin-2-yl]methanamine, cis](/img/structure/B12315438.png)
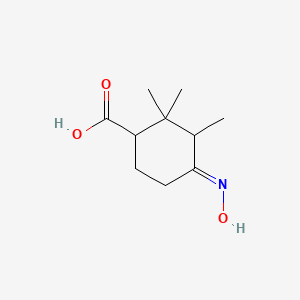
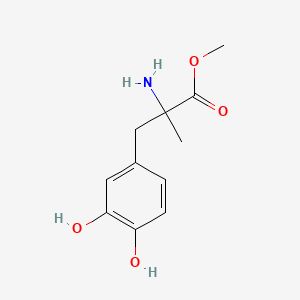
![2-(2,6-Dichlorophenyl)-1-[(2s)-2-methylpiperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B12315443.png)

![1-N-[3-(diethylamino)propyl]-4-(piperidine-1-sulfonyl)benzene-1,2-diamine hydrochloride](/img/structure/B12315450.png)
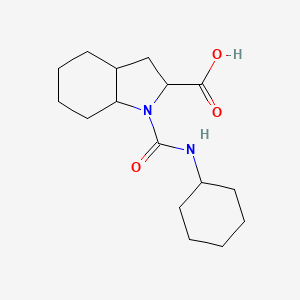

![1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene](/img/structure/B12315475.png)
